Megatomoic Acid

Description

Properties

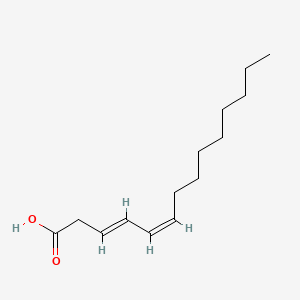

IUPAC Name |

(3E,5Z)-tetradeca-3,5-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-12H,2-8,13H2,1H3,(H,15,16)/b10-9-,12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUMHTHCEZRHTN-XAZJVICWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CC=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\C=C\CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317146 | |

| Record name | Megatomoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23400-52-4 | |

| Record name | Megatomoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23400-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Megatomoic acid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023400524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Megatomoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEGATOMOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QVW9MN527 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Design and Key Steps

Yadav et al. developed a streamlined synthesis leveraging the Cadiot-Chodkiewicz cross-coupling reaction between 1-decyne (C₁₀) and 4-bromo-3-butyn-1-ol (C₄) in the presence of CuCl and ethylamine. This step produced 3,5-tetradecadiyn-1-ol with 90% yield. Subsequent stereoselective reductions and oxidations achieved the final product with 97% stereoselectivity and 45% overall yield.

Stereoselective Reduction Sequence

The diynol intermediate underwent partial reduction using lithium aluminum hydride (LiAlH₄), selectively generating the (E)-3-en-5-yn-1-ol isomer with 97% geometric fidelity. A second reduction with disiamylborane (bis(3-methyl-2-butyl)borane) selectively hydrogenated the triple bond to the (Z)-alkene, yielding the (3E,5Z)-dienol precursor.

Final Oxidation

Jones oxidation (CrO₃/H₂SO₄) converted the dienol to megatomoic acid, completing the synthesis in four linear steps. The mild reaction conditions and commercial availability of starting materials underscore the practicality of this route.

Stereoselective Rearrangement and Chain Extension (Tsuboi et al., 1983)

Alumina-Promoted Rearrangement

Tsuboi et al. utilized a stereoselective rearrangement of ethyl 3,4-tridecadienoate over alumina to yield ethyl (2E,4Z)-2,4-tridecadienoate with 74% stereoselectivity. This step capitalized on the Brønsted acidity of alumina to isomerize the conjugated diene system.

Carbon Chain Elongation

The truncated dienoate underwent a two-carbon extension using methyl methylthiomethyl sulfone, introducing the terminal carboxylic acid group. Despite moderate stereoselectivity, this method provided foundational insights into diene isomerization strategies.

Comparative Analysis of Synthetic Routes

Critical Evaluation of Methodologies

Chemical Reactions Analysis

Types of Reactions

Megatomoic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound to saturated fatty acids.

Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated fatty acids, and halogenated compounds. These products have various applications in chemical synthesis and industrial processes.

Scientific Research Applications

Pheromonal Applications in Insect Behavior

Sex Pheromone for Insect Attraction

Megatomoic acid is known to function as a sex attractant for male black carpet beetles. Research indicates that traps treated with concentrations ranging from 0.01 to 0.25 mg of this compound effectively attracted male beetles, demonstrating its utility in pest management strategies aimed at controlling beetle populations .

Case Study: Mating Disruption

A study conducted by Burkholder (1970) highlighted the effectiveness of this compound in reducing mating success among black carpet beetles. The findings suggest that the application of this pheromone can disrupt normal mating behaviors, leading to decreased population growth .

Agricultural Applications

Fungicidal Properties

Recent patents have explored the potential of this compound as part of fungicidal compositions aimed at controlling phytopathogenic fungi in crops. These compositions leverage the compound's biological activity against various plant pathogens, suggesting that it could be integrated into agricultural practices to enhance crop protection .

Table 1: Summary of this compound Applications

| Application Area | Description | Supporting Studies |

|---|---|---|

| Insect Behavior | Attracts male black carpet beetles | Burkholder (1970), Pherobase Database |

| Mating Disruption | Reduces mating success in target insect species | Burkholder (1970) |

| Agricultural Use | Potential fungicide against plant pathogens | Patents BR122014008802B1, BR112020009659A2 |

Ecological and Environmental Impact

Role in Ecosystem Dynamics

The use of this compound as a pheromone not only aids in pest control but also provides insights into ecological interactions within habitats. By understanding how this compound influences insect behavior, researchers can better assess its impact on biodiversity and ecosystem health.

Synthesis and Chemical Properties

This compound can be synthesized through various chemical processes, including base-mediated dimerization and stereospecific synthesis techniques. These methods ensure the production of high-purity this compound suitable for research and practical applications .

Mechanism of Action

Megatomoic acid functions as an insect attractant by mimicking natural pheromones. It interacts with specific receptors in insects, triggering behavioral responses such as mating and aggregation. The molecular targets and pathways involved in this process include olfactory receptors and signal transduction pathways that mediate the insect’s response to the compound .

Comparison with Similar Compounds

Goshuyic Acid [(5Z,8Z)-5,8-Tetradecadienoic Acid]

Alepric Acid [2-Cyclopentene-1-nonanoic Acid]

- Molecular Formula : C₁₄H₂₄O₂

- Molecular Weight : 224.34 g/mol

- Structure : Contains a cyclopentene ring instead of conjugated dienes.

Functional Analogs

Tetradecadienoic Acid (TDA)

Ethyl (E,Z)-2,4-Decadienoate

- Molecular Formula : C₁₂H₂₀O₂

- Molecular Weight : 196.29 g/mol

- Structure : A 10-carbon ester precursor to this compound.

- Synthesis: Produced via aluminum oxide-catalyzed isomerization of ethyl 3,4-decadienoate, offering high purity (>95%) and scalability .

Data Table: Key Comparative Features

Research Findings and Implications

Stability and Volatility

- This compound’s conjugated diene system increases susceptibility to oxidation, reducing its shelf life compared to Alepric acid’s cyclic structure .

- Ethyl (E,Z)-2,4-decadienoate, as an ester, exhibits higher volatility than this compound, making it suitable for controlled-release formulations in pheromone traps .

Biological Activity

Megatomoic acid, scientifically known as trans-3,cis-5-tetradecadienoic acid, is a long-chain polyunsaturated fatty acid that serves as a crucial sex pheromone for the black carpet beetle (Attagenus unicolor). This compound has garnered significant attention in biological and chemical research due to its unique structure and biological activities, particularly in insect behavior modulation.

Chemical Structure and Properties

- Molecular Formula : C14H24O2

- IUPAC Name : Dodeca-10,11-diene-12-oic acid

- Structure : Contains two double bonds located at the 3rd and 5th carbon positions.

The specific stereochemistry of this compound allows it to interact effectively with olfactory receptors in insects, facilitating its role as a pheromone.

This compound functions primarily as an insect attractant , mimicking natural pheromones released by female black carpet beetles. It engages with specific receptors in male beetles, triggering mating behaviors. The molecular interactions involve:

- Olfactory Receptors : Specialized receptors that detect the pheromone.

- Signal Transduction Pathways : Pathways that mediate the behavioral responses in insects.

Insect Behavior Modulation

Research indicates that this compound significantly influences mating success among black carpet beetles. Its potency as a sex attractant has led to studies exploring its potential applications in pest management strategies. For instance:

- Pheromone Traps : Synthetic this compound can be used in traps to lure male beetles, aiding in population control.

- Disruption Strategies : Flooding areas with synthetic this compound may confuse males, hindering their ability to find females.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Long-chain polyunsaturated fatty acid | Sex attractant for Attagenus unicolor |

| (3E,5Z)-3,5-Tetradecadienoic Acid | Isomer of this compound | Similar attractant properties |

| (E,Z)-Tetradeca-3,5-dienoic Acid | Isomer with different stereochemistry | Varies in reactivity and applications |

Research Findings

Numerous studies have been conducted to elucidate the biological activity of this compound:

- Attractiveness Studies : Field experiments demonstrated that traps baited with this compound captured significantly more male beetles compared to controls without the pheromone.

- Behavioral Response Analysis : Experiments revealed that exposure to this compound alters male mating behaviors, increasing their likelihood of locating females.

- Ecotoxicological Assessments : Evaluations suggest that this compound has a lower toxicity profile for non-target organisms compared to traditional synthetic pesticides, making it a promising candidate for eco-friendly pest management solutions.

Case Study 1: Field Trials on Pheromone Traps

In a series of field trials conducted over two seasons, researchers deployed traps baited with synthetic this compound in various environments infested with black carpet beetles. The results indicated:

- A capture rate increase of up to 70% compared to control traps.

- Evidence of reduced mating success among treated populations.

Case Study 2: Disruption of Mating Communication

A study explored the effects of saturating an area with synthetic this compound on male beetle behavior. The findings highlighted:

- A significant decrease in successful mating pairs.

- Altered movement patterns among males, indicating confusion due to excess pheromone presence.

Q & A

Q. How should researchers structure metadata for this compound-related datasets to ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance?

- Guidelines : Include dataset title, DOI, experimental parameters (pH, temperature), instrumentation details (make/model), and raw data file formats (e.g., .mzML for mass spectra). Use controlled vocabularies (e.g., ChEBI, PubChem) for compound identifiers .

- Tools : Deposit data in repositories like MetaboLights or Zenodo with CC-BY licenses. Provide Jupyter notebooks for computational workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.